N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities . This compound is related to the scaffold of thiazole, which has been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “this compound”, have been found to exhibit diverse biological activities, which are affected by substituents on a particular position of the thiazole ring .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Antifungal Applications
- Antibacterial Activity : A study by (Palkar et al., 2017) found that compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in treating bacterial infections.
- Antifungal Properties : Research by (Mhaske et al., 2011) indicated that some thiazole-5-carboxamide derivatives, which are structurally related to the compound , showed antifungal activity. This points to possible use in antifungal therapies.
Anticancer Applications
- Anticancer Potential : A study by (Tiwari et al., 2017) on derivatives of benzamide, which share structural similarities with this compound, demonstrated promising anticancer activity against several human cancer cell lines. This highlights its potential in developing cancer treatments.
Chemical Synthesis and Material Science
- Supramolecular Gelators : Research by (Yadav & Ballabh, 2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. This study can provide insights into the gelation behavior of similar compounds and their potential applications in material science.
Pharmaceutical Research
- Drug Discovery Building Blocks : A study by (Durcik et al., 2020) on hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives discusses their use as building blocks in drug discovery. This research could inform the utilization of similar compounds in pharmaceutical development.
Miscellaneous Applications
Diuretic Activity : A study conducted by (Yar & Ansari, 2009) on biphenyl benzothiazole-2-carboxamide derivatives revealed potential diuretic activity. This could guide research into similar compounds for treating conditions like hypertension.
Inhibition of Giardia Lamblia : A study by (Müller et al., 2006) demonstrated that thiazolides, which are structurally related, showed inhibition of Giardia lamblia proliferation. This could indicate potential use in treating parasitic infections.
Mechanism of Action
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-17(18-21-13-8-4-5-9-15(13)24-18)19-10-16-20-14(11-23-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQWKRSNEMAVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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